molecular formula C17H21N3O3S2 B1250844 6-(hydroxymethyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3,6-bis(methylsulfanyl)piperazine-2,5-dione

6-(hydroxymethyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3,6-bis(methylsulfanyl)piperazine-2,5-dione

Cat. No. B1250844
M. Wt: 379.5 g/mol
InChI Key: CCPHAMSKHBDMDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(hydroxymethyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3,6-bis(methylsulfanyl)piperazine-2,5-dione is a natural product found in Humicola seminuda with data available.

Scientific Research Applications

DNA Minor Groove Binding Applications

The compound 6-(hydroxymethyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3,6-bis(methylsulfanyl)piperazine-2,5-dione, as a piperazine derivative, relates to research on minor groove binders like Hoechst 33258. Hoechst 33258, a N-methyl piperazine derivative, binds specifically to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. This property has led to its extensive use as a fluorescent DNA stain, providing insights into plant cell biology through chromosome and nuclear staining, analysis of nuclear DNA content, and plant chromosome analysis. Additionally, Hoechst derivatives, sharing structural similarities with the mentioned compound, have applications as radioprotectors and topoisomerase inhibitors, positioning them as a starting point for rational drug design and as models to investigate DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Piperazine Derivatives in Therapeutic Applications

Piperazine derivatives, including the specific compound , are crucial in drug design due to their presence in a wide range of drugs with diverse therapeutic uses like antipsychotics, antihistamines, antianginals, antidepressants, anticancer, antiviral, cardio protectors, anti-inflammatory agents, and imaging agents. Structural modifications to the piperazine nucleus yield notable differences in medicinal potential. These derivatives demonstrate a flexible scaffold, allowing for the rational design of drug-like elements. The substituents on the piperazine ring significantly influence the pharmacokinetic and pharmacodynamic properties of the resultant molecules, highlighting the importance of further therapeutic investigations on piperazine motifs (Rathi et al., 2016).

Piperazine and Anti-mycobacterial Activity

Piperazine and its analogs, including the compound , are recognized for their versatility in medicinal chemistry, particularly against Mycobacterium tuberculosis (MTB). Piperazine-based molecules have displayed potent activity against both multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB. The structure-activity relationship (SAR) of these compounds offers valuable insights for medicinal chemists, aiding in the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

properties

Product Name

6-(hydroxymethyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3,6-bis(methylsulfanyl)piperazine-2,5-dione

Molecular Formula

C17H21N3O3S2

Molecular Weight

379.5 g/mol

IUPAC Name

6-(hydroxymethyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3,6-bis(methylsulfanyl)piperazine-2,5-dione

InChI

InChI=1S/C17H21N3O3S2/c1-20-15(23)16(24-2,19-14(22)17(20,10-21)25-3)8-11-9-18-13-7-5-4-6-12(11)13/h4-7,9,18,21H,8,10H2,1-3H3,(H,19,22)

InChI Key

CCPHAMSKHBDMDS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(NC(=O)C1(CO)SC)(CC2=CNC3=CC=CC=C32)SC

synonyms

chetoseminudin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(hydroxymethyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3,6-bis(methylsulfanyl)piperazine-2,5-dione
Reactant of Route 2
6-(hydroxymethyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3,6-bis(methylsulfanyl)piperazine-2,5-dione
Reactant of Route 3
6-(hydroxymethyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3,6-bis(methylsulfanyl)piperazine-2,5-dione
Reactant of Route 4
6-(hydroxymethyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3,6-bis(methylsulfanyl)piperazine-2,5-dione
Reactant of Route 5
6-(hydroxymethyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3,6-bis(methylsulfanyl)piperazine-2,5-dione
Reactant of Route 6
6-(hydroxymethyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3,6-bis(methylsulfanyl)piperazine-2,5-dione

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